molecular formula C12H12N2O4 B13453780 Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Cat. No.: B13453780
M. Wt: 248.23 g/mol
InChI Key: HFZMNJWBRPJCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate is a chemical compound with the molecular formula C12H12N2O4 It is a derivative of oxetane, a four-membered cyclic ether, and contains a cyanopyridine moiety

Preparation Methods

The synthesis of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate typically involves the reaction of 5-cyanopyridin-2-ol with ethyl oxetane-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyanopyridine moiety, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxetane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(3-cyanopyridin-2-yl)oxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate: This compound contains an indole moiety instead of an oxetane ring, which may result in different biological activities and applications.

    This compound: This compound is structurally similar but may have different substituents on the oxetane ring or the cyanopyridine moiety, leading to variations in reactivity and function.

The uniqueness of this compound lies in its combination of the oxetane ring and cyanopyridine moiety, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate (CAS No. 2763776-02-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the synthesis, biological evaluations, mechanisms of action, and comparative studies of this compound.

This compound is characterized by an oxetane ring, a cyanopyridine moiety, and an ethyl ester group. The typical synthesis involves the reaction of 5-cyanopyridine-2-ol with ethyl oxetane-3-carboxylate in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. In vitro evaluations against various human cancer cell lines have shown promising results. For instance:

  • Cytotoxicity : The compound demonstrated micromolar cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 0.47 ± 0.02 μM .
Cell LineIC50 (μM)
MCF-70.47
MDA-MB-231Not specified
PANC-1Not specified

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Tubulin Polymerization : Initial studies indicated that while this compound did not significantly inhibit tubulin polymerization (IC50 > 20 μM), it exhibited cytotoxicity through alternative pathways .
  • Cell Migration : The compound was also evaluated for its impact on cell migration in wound healing assays, where it inhibited migration of PANC-1 cells, suggesting potential applications in preventing metastasis .

Comparative Studies

This compound has been compared with other oxetane derivatives to elucidate structure–activity relationships (SAR). For example:

CompoundTubulin InhibitionCytotoxicity (μM)
OXi8006 (ketone analogue)SignificantNot specified
Ethyl 5-chloro-3-cyanopyridineModerateNot specified
Ethyl 5-oxopyrrolidineLowNot specified

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to other compounds in its class.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Activity : A study evaluated multiple oxetane-containing analogues for their antiproliferative activity against cancer cell lines, revealing that certain modifications to the cyanopyridine moiety enhanced activity .
  • Wound Healing Assay : In wound healing assays, compounds similar to ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane showed significant inhibition of cell migration, indicating their potential role in cancer metastasis prevention .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 3-(5-cyanopyridin-2-yl)oxyoxetane-3-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-2-17-11(15)12(7-16-8-12)18-10-4-3-9(5-13)6-14-10/h3-4,6H,2,7-8H2,1H3

InChI Key

HFZMNJWBRPJCDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.